Cas no 2163819-25-6 (tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)

Tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate is a specialized organic compound featuring a piperidine backbone with a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl-substituted exocyclic double bond. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of complex nitrogen-containing molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the α,β-unsaturated ester moiety offers reactivity for conjugate additions or further functionalization. Its well-defined stereochemistry (5Z-configuration) and high purity make it suitable for pharmaceutical research and fine chemical synthesis. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate structure
2163819-25-6 structure
Product name:tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
CAS No:2163819-25-6
MF:C14H23NO4
Molecular Weight:269.33672451973
CID:6090786
PubChem ID:165528922

tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
    • EN300-1460073
    • 2163819-25-6
    • インチ: 1S/C14H23NO4/c1-10-6-7-11(8-12(16)18-5)9-15(10)13(17)19-14(2,3)4/h8,10H,6-7,9H2,1-5H3/b11-8-
    • InChIKey: XTBQLGWOIKXTTJ-FLIBITNWSA-N
    • SMILES: O(C(C)(C)C)C(N1C/C(=C\C(=O)OC)/CCC1C)=O

計算された属性

  • 精确分子量: 269.16270821g/mol
  • 同位素质量: 269.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 381
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 55.8Ų

tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate Pricemore >>

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Enamine
EN300-1460073-10000mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
10000mg
$5221.0 2023-09-29
Enamine
EN300-1460073-250mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
250mg
$1117.0 2023-09-29
Enamine
EN300-1460073-100mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
100mg
$1068.0 2023-09-29
Enamine
EN300-1460073-1000mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
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$1214.0 2023-09-29
Enamine
EN300-1460073-5000mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
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$3520.0 2023-09-29
Enamine
EN300-1460073-2500mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
2500mg
$2379.0 2023-09-29
Enamine
EN300-1460073-1.0g
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
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1g
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Enamine
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tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
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Enamine
EN300-1460073-50mg
tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
2163819-25-6
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$1020.0 2023-09-29

tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate 関連文献

tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate (CAS No. 2163819-25-6)

tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate, with the CAS number 2163819-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of extensive research and development. The presence of a tert-butyl group, an 5Z-(2-methoxy-2-oxoethylidene) moiety, and a 2-methylpiperidine-1-carboxylate backbone imparts unique characteristics that are exploited in various chemical transformations and biological applications.

The structural complexity of tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate makes it a versatile intermediate in synthetic chemistry. The compound's ability to participate in diverse chemical reactions, such as condensation, cyclization, and oxidation-reduction processes, underscores its importance in the synthesis of more complex molecules. These reactions are often facilitated by the presence of reactive functional groups, including the ester and double bond functionalities present in its structure.

In recent years, there has been a growing interest in the development of novel pharmacophores that can modulate biological pathways with high specificity and efficacy. The tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate molecule has emerged as a promising candidate in this context. Its unique structural features have been leveraged to design molecules that interact with biological targets in novel ways. For instance, the piperidine ring is a common motif in many bioactive compounds due to its ability to mimic the conformational flexibility of natural products.

The tert-butyl group, while providing steric hindrance, also enhances the metabolic stability of the compound. This is particularly important in pharmaceutical applications where prolonged half-life can lead to improved therapeutic outcomes. Additionally, the presence of the 5Z-(2-methoxy-2-oxoethylidene) moiety introduces additional reactivity that can be exploited in further derivatization steps. This allows chemists to tailor the properties of the molecule for specific applications.

The 2-methylpiperidine-1-carboxylate backbone is another key feature that contributes to the compound's utility. Piperidine derivatives are well-documented for their role as pharmacophores in various therapeutic areas, including central nervous system (CNS) disorders, antiviral agents, and anti-inflammatory drugs. The carboxylate group at position 1 further enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate as a building block for more complex molecules. Researchers have demonstrated its utility in the synthesis of heterocyclic compounds that exhibit potent biological activity. For example, derivatives of this molecule have shown promise as inhibitors of enzymes involved in inflammatory pathways. These findings underscore the importance of understanding the structural features that contribute to biological activity and how they can be optimized for therapeutic use.

The synthesis of tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale.

The compound's reactivity also makes it suitable for use as a chiral auxiliary in asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals because they often exist as enantiomers with different biological activities. By incorporating chiral centers into the structure of tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate, researchers can selectively produce enantiomerically pure compounds with enhanced therapeutic profiles.

In conclusion, tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate (CAS No. 2163819-25-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features enable diverse chemical transformations and biological applications, making it a valuable tool for researchers developing novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex biomedical challenges.

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